4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine typically involves the reaction of a pyrimidine derivative with 4-methylpiperidine and a methylsulfanyl reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, where the methylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Sodium hydride, potassium carbonate, aprotic solvents (DMF, DMSO)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the piperidine and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)thiazole
- 4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)imidazole
- 4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)triazine
Uniqueness
4-(4-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the piperidine and methylsulfanyl groups can enhance its solubility, stability, and binding interactions compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-9-4-7-14(8-5-9)10-3-6-12-11(13-10)15-2/h3,6,9H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSYHSSLCLRKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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